2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a thioacetamide side chain bearing a tetrahydrofuran-2-yl methyl moiety. This structure combines a heterocyclic scaffold with polar substituents, likely designed to enhance solubility and target interactions. Pyrimidoindole derivatives are frequently explored for biological activities, including kinase inhibition and antimicrobial properties, as seen in related compounds .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-27-10-8-24-19(26)18-17(14-6-2-3-7-15(14)22-18)23-20(24)29-12-16(25)21-11-13-5-4-9-28-13/h2-3,6-7,13,22H,4-5,8-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWTYUNCNZVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of pyrimido[5,4-b]indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its effects on immune modulation and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimido[5,4-b]indole core
- A methoxyethyl substituent
- A thioacetamide linkage
- A tetrahydrofuran moiety
These structural components contribute to its biological activity and interaction with various biological targets.
Research indicates that pyrimido[5,4-b]indoles, including this compound, act primarily as Toll-like receptor 4 (TLR4) agonists . TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns and activating downstream signaling pathways that lead to cytokine production.
Key Findings:
- Cytokine Production : The compound stimulates the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in immune cells. This suggests its potential as an immune modulator .
- Structure–Activity Relationship (SAR) : Modifications at various positions on the pyrimido[5,4-b]indole scaffold significantly impact biological activity. For instance, substituents at the C8 position enhance potency and selectivity for TLR4 activation .
- Toxicity Assessment : In vitro assays using murine bone marrow-derived dendritic cells (mBMDCs) demonstrated that while many analogs showed some cytotoxicity, modifications could reduce toxicity while maintaining TLR4 agonist activity .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Study on Immune Activation : A study identified several substituted pyrimido[5,4-b]indoles that selectively activated TLR4 in both human and mouse cells. The most potent compounds demonstrated significant stimulation of NFκB pathways and cytokine release at submicromolar concentrations .
- High-throughput Screening : Another investigation employed high-throughput screening to discover small molecular weight stimulators of the innate immune system, revealing that certain derivatives of pyrimido[5,4-b]indoles were among the most effective activators of NFκB signaling pathways .
Data Tables
| Compound Name | Structure Type | Cytokine Induction | TLR4 Agonist Activity | Toxicity Level |
|---|---|---|---|---|
| Compound 1 | Pyrimido[5,4-b]indole | IL-6, IP-10 | High | Moderate |
| Compound 36 | Phenyl derivative | IL-6 (lower), IP-10 (higher) | Very High | Low |
| Lead Compound | N5 Methyl derivative | IL-6 (reduced), IP-10 (maintained) | Moderate | Low |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidoindole Core
The target compound’s 3-(2-methoxyethyl) group distinguishes it from analogues with alternative substituents:
- Impact of 3-Substituent: The 2-methoxyethyl group in the target compound introduces an ether oxygen, improving solubility compared to phenyl (Compound 33) or methyl () groups.
Modifications in the Acetamide Side Chain
The N-((tetrahydrofuran-2-yl)methyl) group contrasts with other side chains:
- Impact of Side Chain :
Structural and Functional Implications
- Solubility vs. Lipophilicity : The target compound’s design addresses the "drug-likeness" challenge by combining moderate lipophilicity (pyrimidoindole core) with hydrophilic substituents, improving bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
